molecular formula C22H19ClN6OS B5511051 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]acetohydrazide

2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]acetohydrazide

Cat. No. B5511051
M. Wt: 450.9 g/mol
InChI Key: ZFVHKUBHRTXPHZ-ZVHZXABRSA-N
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Description

Triazole derivatives, including those containing the 1,2,4-triazol ring, are of significant interest in medicinal chemistry due to their wide range of biological activities. The incorporation of a hydrazide group into such molecules further enhances their potential for various applications, particularly due to the hydrazide's reactivity and ability to form additional derivatives.

Synthesis Analysis

The synthesis of related compounds often begins with a precursor molecule such as 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, which can undergo further modifications, including cyclization, aminomethylation, and reactions with various aldehydes and ketones to yield a diverse array of triazole and hydrazide derivatives (Bekircan, Ülker, & Menteşe, 2015).

Scientific Research Applications

Molecular-Level Understanding of Corrosion Inhibition

The structural analogs of the compound, particularly those containing methylthiophenyl moieties, have been studied for their corrosion inhibition properties. These compounds significantly inhibit the corrosion of zinc in acidic mediums, with their activity closely linked to their molecular structure. The introduction of the thiophenyl group in strategic positions of molecules alters their activity, showcasing the importance of molecular design in developing effective corrosion inhibitors (Gece & Bilgiç, 2012).

Synthesis of Novel Heterocyclic Compounds for Biological Activities

Derivatives of the compound have been synthesized and investigated for their inhibitory effects on lipase and α-glucosidase enzymes. These studies involve the synthesis of novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, showcasing their potential in developing therapeutic agents targeting metabolic disorders (Bekircan, Ülker, & Menteşe, 2015).

Antimicrobial and Anticancer Activities

The compound and its derivatives have been explored for their antimicrobial and anticancer activities, demonstrating the compound's versatility in medicinal chemistry. This includes the synthesis of formazans from Mannich base of related compounds as antimicrobial agents and their evaluation against various bacterial and fungal strains. Such research highlights the potential of these compounds in developing new therapeutic agents for infectious diseases and cancer (Sah, Bidawat, Seth, & Gharu, 2014).

Safety and Hazards

Specific safety and hazard information for this compound is not available in the literature . As with all chemicals, it should be handled with appropriate safety precautions.

Future Directions

The future research directions for this compound could involve elucidating its synthesis, exploring its reactivity, determining its physical and chemical properties, and investigating its potential biological activities .

properties

IUPAC Name

2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN6OS/c1-28-13-5-8-19(28)14-24-25-20(30)15-31-22-27-26-21(16-9-11-17(23)12-10-16)29(22)18-6-3-2-4-7-18/h2-14H,15H2,1H3,(H,25,30)/b24-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFVHKUBHRTXPHZ-ZVHZXABRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC=C1/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide

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